molecular formula C23H24N2O5 B11547991 2-(naphthalen-1-yloxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide

2-(naphthalen-1-yloxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide

Cat. No.: B11547991
M. Wt: 408.4 g/mol
InChI Key: AVKUFVIPIGYSLQ-ZVHZXABRSA-N
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Description

2-(naphthalen-1-yloxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring, a trimethoxyphenyl group, and a hydrazide linkage, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide typically involves multiple steps:

    Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate alkylating agent to form the naphthalen-1-yloxy intermediate.

    Condensation with Hydrazine: The intermediate is then reacted with hydrazine to form the hydrazide linkage.

    Aldol Condensation: Finally, the hydrazide is subjected to aldol condensation with 2,4,5-trimethoxybenzaldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yloxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of naphthalen-1-yloxy acids or ketones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted naphthalen-1-yloxy derivatives.

Scientific Research Applications

2-(naphthalen-1-yloxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-yloxy)propanehydrazide
  • 2-(naphthalen-2-yloxy)propanehydrazide
  • 2-(naphthalen-1-yloxy)acetic acid

Uniqueness

2-(naphthalen-1-yloxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, may enhance its biological activity compared to similar compounds.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

2-naphthalen-1-yloxy-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C23H24N2O5/c1-15(30-19-11-7-9-16-8-5-6-10-18(16)19)23(26)25-24-14-17-12-21(28-3)22(29-4)13-20(17)27-2/h5-15H,1-4H3,(H,25,26)/b24-14+

InChI Key

AVKUFVIPIGYSLQ-ZVHZXABRSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1OC)OC)OC)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1OC)OC)OC)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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